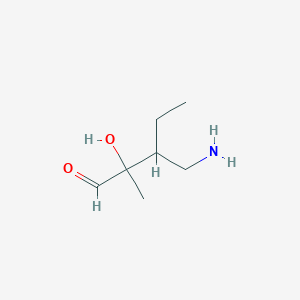![molecular formula C11H17Cl B13156664 3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane](/img/structure/B13156664.png)
3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-3-cyclobutylbicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes a cyclobutyl group and a chloromethyl group attached to a bicyclo[310]hexane scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with cyclopropylanilines. This process can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized bicyclic compounds .
Scientific Research Applications
3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: The compound serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: Its unique structure makes it a valuable component in the development of new materials with specific properties.
Chemical Biology: The compound can be used to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which 3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane exerts its effects is primarily through its interactions with specific molecular targets. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and influencing biological pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but includes a nitrogen atom, making it relevant in the synthesis of pharmaceuticals and natural products.
Bicyclo[2.1.1]hexane: Another related compound with a different ring system, used in the development of bioactive compounds.
Uniqueness
3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane is unique due to its specific combination of a chloromethyl group and a cyclobutyl group on the bicyclo[3.1.0]hexane scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H17Cl |
|---|---|
Molecular Weight |
184.70 g/mol |
IUPAC Name |
3-(chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H17Cl/c12-7-11(10-2-1-3-10)5-8-4-9(8)6-11/h8-10H,1-7H2 |
InChI Key |
IWCUAIVUNIWHCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CC3CC3C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


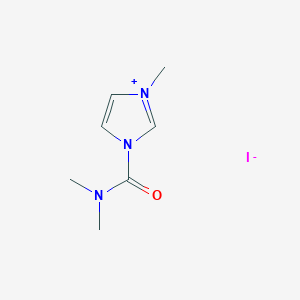
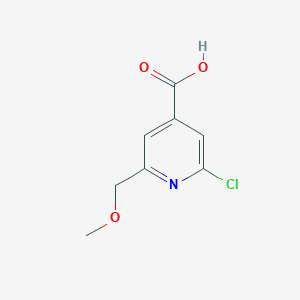


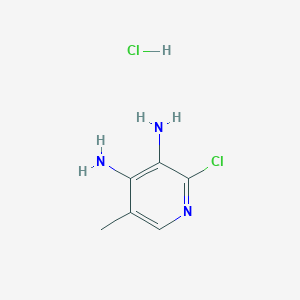
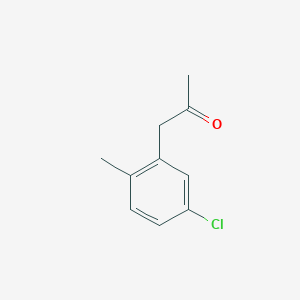
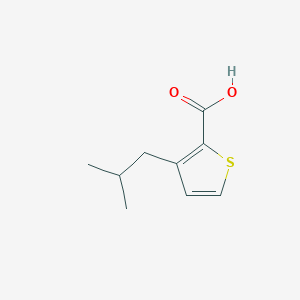




![[2-(Difluoromethyl)pyrimidin-5-yl]methanol](/img/structure/B13156645.png)
